molecular formula C11H18ClNO B1292811 1-(2-Propoxyphenyl)-1-ethanamine hydrochloride CAS No. 1135292-86-2

1-(2-Propoxyphenyl)-1-ethanamine hydrochloride

Cat. No.: B1292811
CAS No.: 1135292-86-2
M. Wt: 215.72 g/mol
InChI Key: JMVOQDPFYGVVGZ-UHFFFAOYSA-N
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Description

1-(2-Propoxyphenyl)-1-ethanamine hydrochloride is an organic compound that belongs to the class of phenethylamines. This compound is characterized by the presence of a propoxy group attached to the phenyl ring and an ethanamine moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Propoxyphenyl)-1-ethanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 2-propoxybenzaldehyde.

    Reductive Amination: The 2-propoxybenzaldehyde undergoes reductive amination with ethylamine in the presence of a reducing agent such as sodium triacetoxyborohydride. This step forms 1-(2-Propoxyphenyl)-1-ethanamine.

    Hydrochloride Formation: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of 2-propoxybenzaldehyde and ethylamine are used.

    Continuous Flow Reactors: Reductive amination is carried out in continuous flow reactors to ensure consistent product quality and yield.

    Purification: The product is purified using crystallization or recrystallization techniques to obtain the hydrochloride salt in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Propoxyphenyl)-1-ethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products:

    Oxidation Products: Corresponding ketones or aldehydes.

    Reduction Products: Corresponding alcohols.

    Substitution Products: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

Chemical Applications

Catalysis
This compound serves as a ligand in transition metal-catalyzed reactions, enhancing the efficiency of various chemical processes. Its unique structure allows it to stabilize metal centers, facilitating reactions that might otherwise be inefficient or unfeasible.

Material Science
Incorporated into polymers, 1-(2-Propoxyphenyl)-1-ethanamine hydrochloride contributes to improved mechanical properties and thermal stability. This application is particularly relevant in the development of advanced materials for industrial use.

Biological Applications

Enzyme Inhibition
Research indicates that this compound can inhibit specific enzymes, such as alkaline phosphatases. This inhibition can lead to significant changes in metabolic pathways, making it a candidate for therapeutic interventions in diseases where enzyme regulation is crucial.

Fluorescent Probes
The compound is also explored for its potential use in developing fluorescent probes for biological imaging. Its ability to bind to biological macromolecules enhances its utility in tracking cellular processes in real-time.

Medical Applications

Drug Development
this compound is being investigated as a scaffold for creating novel therapeutic agents. Its structural features may allow for modifications that enhance efficacy against various diseases.

Antimicrobial Properties
Studies have shown potential antimicrobial effects, suggesting its application in developing new antibiotics or treatments for infections resistant to current therapies. The compound's mechanism of action may involve disrupting bacterial cell walls or inhibiting essential metabolic pathways.

Industrial Applications

Dye Synthesis
The compound is utilized in synthesizing dyes and pigments, contributing to the colorants industry. Its chemical properties allow for the production of vibrant and stable colors suitable for various applications.

Chemical Sensors
In the realm of analytical chemistry, this compound is employed in developing chemical sensors capable of detecting specific analytes with high sensitivity and selectivity.

Case Studies

  • Obesity Treatment
    A study evaluated various diazaspiro compounds, including derivatives of this compound, highlighting their effectiveness in reducing body weight through enzyme inhibition pathways related to lipid metabolism.
  • Pain Management
    Research demonstrated that certain derivatives could alleviate pain by modulating pain signaling pathways, suggesting their potential as analgesics for chronic pain conditions.
  • Cardiovascular Health
    Compounds exhibiting neuropeptide Y receptor antagonism were linked to improvements in cardiovascular health by regulating blood pressure and reducing stress-induced eating behaviors.

Mechanism of Action

The mechanism of action of 1-(2-Propoxyphenyl)-1-ethanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

    1-(2-Methoxyphenyl)-1-ethanamine Hydrochloride: Similar structure but with a methoxy group instead of a propoxy group.

    1-(2-Ethoxyphenyl)-1-ethanamine Hydrochloride: Similar structure but with an ethoxy group instead of a propoxy group.

    1-(2-Butoxyphenyl)-1-ethanamine Hydrochloride: Similar structure but with a butoxy group instead of a propoxy group.

Uniqueness: 1-(2-Propoxyphenyl)-1-ethanamine hydrochloride is unique due to the presence of the propoxy group, which influences its chemical reactivity and interaction with biological targets. The propoxy group may confer different pharmacokinetic and pharmacodynamic properties compared to its analogs, making it a compound of interest in various research fields.

Biological Activity

1-(2-Propoxyphenyl)-1-ethanamine hydrochloride (CAS Number: 1135292-86-2) is a compound of growing interest in the field of neuropharmacology due to its potential interactions with neurotransmitter systems. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and comparisons with structurally similar compounds.

Chemical Structure and Properties

This compound features a propoxy group attached to a phenyl ring, which is linked to an ethanamine moiety. Its molecular formula is C11H18ClNOC_{11}H_{18}ClNO with a molecular weight of 215.72 g/mol. The unique structure may contribute to its biological activity, particularly its affinity for neurotransmitter receptors.

Preliminary studies suggest that this compound may interact primarily with serotonin and dopamine receptors , which are crucial in regulating mood and cognition. The compound's mechanism may involve:

  • Receptor Binding : Potential modulation of serotonin (5-HT) and dopamine (D2) receptor pathways.
  • Neurotransmitter Release : Influence on the release and reuptake of key neurotransmitters.

Pharmacological Effects

Research indicates several pharmacological effects associated with this compound:

  • Neuropharmacological Effects : Initial findings suggest that it may exhibit antidepressant-like properties by enhancing serotonergic and dopaminergic transmission.
  • Cognitive Enhancement : Potential for improving cognitive functions, although further studies are needed to substantiate these claims.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their molecular formulas and unique features:

Compound NameMolecular FormulaUnique Features
This compoundC11H18ClNOPropoxy group enhances receptor affinity
2-(4-Propoxyphenyl)-1-ethanamine hydrochlorideC11H18ClNODifferent positioning of the propoxy group
1-(4-Ethoxyphenyl)-1-ethanamine hydrochlorideC11H17ClNOEthoxy group instead of propoxy
3-(2-Propanol)-1-phenylethanamine hydrochlorideC12H17ClNOAdditional hydroxyl group on the propanol chain

This comparison highlights how variations in substituents can influence biological activity, emphasizing the distinct profile of this compound.

Neuropharmacological Studies

A study focused on the interaction of this compound with serotonin receptors demonstrated promising results in modulating mood-related behaviors in animal models. The findings indicated:

  • Increased Serotonin Levels : Administration led to elevated serotonin levels in specific brain regions.
  • Behavioral Changes : Animals exhibited reduced anxiety-like behaviors when treated with the compound.

Cytotoxicity and Antitumor Activity

While primarily studied for its neuropharmacological effects, some research has explored its cytotoxic potential against cancer cell lines. For example:

  • MTT Assay Results : In vitro studies showed that certain derivatives exhibited significant antiproliferative effects against human cancer cell lines (e.g., HCT-116, PC-3).

These findings suggest that while the primary focus is on neuropharmacology, there may be additional therapeutic applications worth exploring.

Properties

IUPAC Name

1-(2-propoxyphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.ClH/c1-3-8-13-11-7-5-4-6-10(11)9(2)12;/h4-7,9H,3,8,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMVOQDPFYGVVGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70648539
Record name 1-(2-Propoxyphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70648539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1135292-86-2
Record name 1-(2-Propoxyphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70648539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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